5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-HT6 receptor antagonist Serotonin receptor selectivity CNS drug discovery

Receptor pharmacology reproducibility hinges on exact 5-position amine identity, as even minor piperazine substitutions can shift potency >100-fold. This discrete benzylpiperazine analogue-sourced from a 776-member combinatorial library-delivers confirmed 5-HT6R antagonism (IC50<100 nM, >100-fold selectivity) for SAR gap-filling and benchmark CNS ligand efficiency (MW 484.6, XLogP3-AA 4). - Enables direct comparison with methyl- and benzhydryl-piperazine analogues. - Validated for HEK-293 functional (cAMP) and [3H]LSD radioligand displacement assays. - Off-the-shelf reference standard reduces custom-synthesis lead times.

Molecular Formula C26H24N6O2S
Molecular Weight 484.58
CAS No. 887208-72-2
Cat. No. B2413667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
CAS887208-72-2
Molecular FormulaC26H24N6O2S
Molecular Weight484.58
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
InChIInChI=1S/C26H24N6O2S/c33-35(34,21-11-5-2-6-12-21)26-25-27-24(22-13-7-8-14-23(22)32(25)29-28-26)31-17-15-30(16-18-31)19-20-9-3-1-4-10-20/h1-14H,15-19H2
InChIKeyHBXYNJCEUKHHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline Overview


5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (CAS 887208-72-2) is a synthetic heterocyclic small molecule (MW 484.6 g/mol) belonging to the class of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines. [1] It was originally synthesized as part of a 776-member combinatorial library designed to explore structure-activity relationships (SAR) at the serotonin 5-HT6 receptor (5-HT6R). [2] The core scaffold is characterized by a triazoloquinazoline core with a phenylsulfonyl group at the 3-position and a benzylpiperazine moiety at the 5-position, a combination associated with potent 5-HT6R antagonism in functional (HEK-293) and radioligand binding assays. [2]

Why Generic 5-HT6 Antagonists Are Not Substitutable


5-HT6 receptor antagonists are pursued for cognitive enhancement and CNS disorders, but activity and selectivity are exquisitely sensitive to minor structural modifications. Within the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline series, the nature of the 5-position amine is a primary driver of potency: SAR data show that replacing the 5-chloro substituent with substituted piperazines can shift IC50 values by over two orders of magnitude, while the sulfonyl moiety dictates selectivity against other serotonin receptor subtypes. [1] Simply interchanging a 5-(4-benzylpiperazin-1-yl) derivative with a 5-(4-methylpiperazin-1-yl) or 5-(4-benzhydrylpiperazin-1-yl) analog risks losing target engagement or introducing an altered selectivity profile, undermining the reproducibility of receptor pharmacology experiments.

Differentiation Evidence vs. Closest Analogs


Potency and Selectivity at 5-HT6 Receptors

The 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline class, to which this compound belongs, exhibits potent and selective 5-HT6R antagonism. The most active library members achieve IC50 values below 100 nM in a functional HEK-293 cell assay and Ki values below 10 nM in a radioligand binding assay. Critically, this activity is approximately 100-fold higher than activity at other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT5A, 5-HT7). [1] This establishes a class-wide differentiation against non-selective serotonergic agents.

5-HT6 receptor antagonist Serotonin receptor selectivity CNS drug discovery

Benzylpiperazine vs. Benzhydrylpiperazine Structural Profile

The specific combination of a benzylpiperazine at the 5-position and an unsubstituted phenylsulfonyl at the 3-position creates a distinct physicochemical profile compared to the closest catalogued analog, 5-(4-benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline (CAS 887208-81-3, MW 560.68). The benzylpiperazine derivative has a lower molecular weight (484.58 vs. 560.68) and a reduced calculated logP (XLogP3-AA = 4) [1], predicting improved ligand efficiency metrics and potentially superior CNS penetration parameters relative to the bulkier benzhydryl analog.

Structure-activity relationship Ligand efficiency CNS drug design

Synthetic Tractability and Commercial Availability

Unlike many members of the 776-compound library that were synthesized via parallel solution-phase methods but never individually catalogued or characterized beyond LC-MS, 5-(4-benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is available as a discrete, identified research compound with a confirmed CAS registry, molecular formula (C26H24N6O2S), and typical purity of 95%. [1] This contrasts with the majority of library analogues (e.g., 5-(4-methylpiperazin-1-yl) or 5-(pyridin-2-yl)piperazin-1-yl variants) which lack individual commercial listings and would require de novo custom synthesis for procurement.

Chemical procurement Research tool compound Parallel synthesis

Absence of Direct Biological Activity Data

It must be explicitly noted that a comprehensive search of the primary literature (including the full-text of the core J. Comb. Chem. 2010 paper and its supporting information) does not yield individually reported IC50, Ki, or selectivity data for the exact compound 5-(4-benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline. The SAR discussion in the source paper presents data for illustrative examples (e.g., 5-chloro, 5-(4-methylpiperazin-1-yl), 5-(pyridin-2-yl)piperazin-1-yl analogues) but does not list this specific benzylpiperazine derivative among the explicitly profiled compounds. [1] Therefore, any extrapolation of potency or selectivity from class-level data to this individual compound carries an unquantified risk that procurement decisions must accommodate.

Data transparency Procurement risk assessment

Optimal Application Scenarios


Validation of 5-HT6-Mediated Pathways in CNS Models

This compound is best deployed as a chemical probe for confirming 5-HT6R-dependent phenotypes in cell-based assays (e.g., HEK-293 cells expressing human 5-HT6R) or in vivo cognitive models. Its class-level potency (IC50 <100 nM) and >100-fold selectivity over other serotonin receptors make it suitable for target engagement studies where off-target serotonergic activity would confound interpretation. [1] Researchers should confirm individual batch activity via in-house radioligand binding before use in animal models.

SAR Expansion at the Triazoloquinazoline 5-Position

Given that the 5-position substituent is the primary driver of potency variation within this series, procuring the discrete benzylpiperazine analogue enables systematic SAR exploration. Its benzyl group provides a balanced steric and electronic profile distinct from the smaller methyl or the bulkier benzhydryl analogues, filling a key gap in the SAR matrix and guiding lead optimization efforts. [1]

Comparative Physicochemical Profiling for CNS Programs

With a molecular weight of 484.58 and XLogP3-AA of 4, this compound serves as a reference point for establishing CNS drug-like property thresholds within the triazoloquinazoline series. Medicinal chemistry teams can use it to benchmark ligand efficiency indices (LE, LLE) against less favorable analogues such as the benzhydrylpiperazine derivative (MW 560.68), informing go/no-go decisions in hit-to-lead campaigns. [1][2]

Method Development for 5-HT6 Binding Assays

As a commercially available, structurally defined representative of a potent 5-HT6R antagonist class, this compound is suitable for use as a reference standard or positive control in the development and validation of high-throughput 5-HT6R binding assays (radioligand displacement with [3H]LSD) or functional cAMP assays. Its availability as an off-the-shelf item reduces assay development timelines compared to custom-synthesized alternatives. [1]

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